Physicochemical Properties of Fmoc-3-bromo-D-phenylalanine: A Technical Guide
Physicochemical Properties of Fmoc-3-bromo-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-bromo-D-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid into peptide chains allows for the introduction of a bromine atom, which can be utilized for a variety of applications, including the modulation of peptide structure and function, and as a handle for further chemical modification. This technical guide provides a comprehensive overview of the known physicochemical properties of Fmoc-3-bromo-D-phenylalanine, along with generalized experimental protocols for their determination and its application in peptide synthesis.
Core Physicochemical Data
The following table summarizes the key quantitative data for Fmoc-3-bromo-D-phenylalanine, compiled from various chemical suppliers.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 220497-81-4 | [1][2] |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [1][2] |
| Molecular Weight | 466.3 g/mol | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | 155 - 158 °C | [2] |
| Optical Rotation | [α]D²⁵ = +136 ± 2° (c=1 in DMF) | [2] |
| Purity | ≥98% (Assay/HPLC) | [1][3] |
| Storage Temperature | 0 - 8 °C | [2] |
Synonyms: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid, Fmoc-D-Phe(3-Br)-OH[1][2]
Experimental Protocols
While specific, detailed experimental protocols for the characterization of every batch of Fmoc-3-bromo-D-phenylalanine are proprietary to the manufacturers, the following sections describe generalized and widely accepted methodologies for determining the key physicochemical properties of Fmoc-protected amino acids.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
A common method for determining the melting point is the capillary method using a digital melting point apparatus.
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Sample Preparation: A small amount of the dry, powdered Fmoc-3-bromo-D-phenylalanine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating and Observation: The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a compound under specific conditions.
Methodology:
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Solution Preparation: A precise concentration of Fmoc-3-bromo-D-phenylalanine is prepared in a suitable solvent, such as N,N-Dimethylformamide (DMF), as specified in the literature ([α]D²⁵ = +136 ± 2° for c=1 in DMF).[2]
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Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.
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Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The angle of rotation of plane-polarized light (sodium D-line, 589 nm) is measured at a specific temperature (e.g., 25 °C).
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Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Spectroscopic Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Provides information about the number and chemical environment of protons.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.
Methodology:
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Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.
b. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
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Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
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Data Analysis: The characteristic absorption bands for functional groups such as N-H (amine), C=O (carbonyl), and C-Br (bromo) are identified.
c. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Methodology:
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Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.
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Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate molecular ions.
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Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
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Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-3-bromo-D-phenylalanine is as a building block in Fmoc-based solid-phase peptide synthesis.[2] The Fmoc protecting group on the α-amine is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine.
General Experimental Workflow for SPPS
The following diagram illustrates a typical cycle for the incorporation of an Fmoc-amino acid, such as Fmoc-3-bromo-D-phenylalanine, into a growing peptide chain on a solid support.
